
PenCB (PCB 118): A Comprehensive Technical
Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PenCB

Cat. No.: B1678578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3',4,4',5-Pentachlorobiphenyl (PenCB), more commonly known as PCB 118, is a persistent

environmental pollutant belonging to the polychlorinated biphenyl (PCB) family of chemicals.[1]

[2] Historically used as dielectric and coolant fluids in electrical equipment, PCBs, including

PCB 118, were banned in many countries due to their toxicity and bioaccumulation.[1][3] PCB

118 is a dioxin-like compound, a classification stemming from its ability to bind to and activate

the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4][5] This

interaction is believed to be a primary driver of its toxic effects.[6] This technical guide provides

an in-depth review of the existing literature on PCB 118, focusing on its biological effects,

mechanisms of action, and the experimental methodologies used in its study. All quantitative

data has been summarized into structured tables for comparative analysis, and key signaling

pathways and experimental workflows are visualized using Graphviz diagrams.

Toxicological Profile and Carcinogenicity
Studies have demonstrated clear evidence of the carcinogenic activity of PCB 118 in animal

models.[4][7] In female Harlan Sprague-Dawley rats, administration of PCB 118 was linked to

increased incidences of liver neoplasms, including cholangiocarcinoma and hepatocellular

adenoma.[4] There is also evidence suggesting a potential link between PCB 118 exposure

and squamous cell carcinoma of the uterus and acinar neoplasms of the pancreas.[4] Beyond

its carcinogenic properties, PCB 118 exposure is associated with a range of non-neoplastic
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lesions in organs such as the liver, lung, adrenal cortex, pancreas, thyroid gland, nose, and

kidney.[4]

Quantitative Toxicological Data
The following tables summarize key quantitative findings from studies on PCB 118.

Table 1: In Vivo Effects of PCB 118 in Female Harlan Sprague-Dawley Rats

Parameter Dose Duration Observation Reference

Body Weight 1,000 µg/kg After 36 weeks

7% decrease

compared to

vehicle controls

[4]

Body Weight 4,600 µg/kg After 7 weeks

7% decrease

compared to

vehicle controls

[4]

Serum Total

Thyroxine (T4)
Dose-dependent

14, 31, and 53

weeks

Dose-dependent

decreases
[4]

Serum Free

Thyroxine (T4)
Dose-dependent

14, 31, and 53

weeks

Dose-dependent

decreases
[4]

Hepatic Cell

Proliferation
4,600 µg/kg

14, 31, and 53

weeks
Increased [4]

CYP1A1 Activity Dose-dependent
14, 31, and 53

weeks

Dose-dependent

increases
[4]

CYP1A2 Activity Dose-dependent
14, 31, and 53

weeks

Dose-dependent

increases
[4]

CYP2B Activity Dose-dependent
14, 31, and 53

weeks

Dose-dependent

increases
[4]

Table 2: Tissue Distribution of PCB 118 in Female Harlan Sprague-Dawley Rats
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Tissue Observation Reference

Fat
Highest concentrations

observed
[4]

Liver Lower concentrations than fat [4]

Lung Lower concentrations than fat [4]

Blood Lower concentrations than fat [4]

Mechanisms of Action
PCB 118 exerts its biological effects through multiple signaling pathways. As a dioxin-like

compound, its primary mechanism involves the activation of the Aryl Hydrocarbon Receptor

(AhR) signaling pathway.[2][8][9]

Aryl Hydrocarbon Receptor (AhR) Signaling
Binding of PCB 118 to the AhR leads to the translocation of the AhR-ligand complex to the

nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds

to xenobiotic response elements (XREs) in the DNA, leading to the altered transcription of

target genes, including those involved in xenobiotic metabolism such as cytochrome P450

enzymes (CYP1A1, CYP1A2).[6][8][9]
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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by PCB 118.
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Disruption of Insulin Signaling and Lipid Metabolism
Recent studies have shown that chronic exposure to PCB 118 can disrupt insulin signaling

pathways, leading to insulin resistance.[2] Mechanistically, PCB 118 activates the AhR

signaling pathway, which upregulates the expression of Fsp27 adipose-specific protein.[2] This

promotes the fusion of lipid droplets (LDs) and inhibits their breakdown, leading to LD

dysregulation, a key factor in metabolic disturbances.[2]
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Caption: PCB 118-Induced Disruption of Insulin Signaling and Lipid Metabolism.
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Pro-inflammatory and Oxidative Stress Responses
PCB 118 has been shown to induce inflammation and oxidative stress in various cell types. In

human thyrocytes, PCB 118 exposure leads to an increase in the production of reactive oxygen

species (ROS) and pro-inflammatory cytokines such as IL-1beta and IL-6.[10] This is

associated with the activation of the Nrf-2/HO-1 pathway, a key cellular defense mechanism

against oxidative stress.[10]

Furthermore, in the context of the blood-brain barrier, PCB 118 can potentiate the effects of

lipopolysaccharide (LPS) by activating the Toll-like receptor 4 (TLR4) signaling pathway.[11]

This co-exposure leads to the activation of interferon regulatory factor-3 (IRF-3), contributing to

the disruption of the blood-brain barrier integrity.[11]
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Caption: Pro-inflammatory and Oxidative Stress Pathways Activated by PCB 118.
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Experimental Protocols
In Vivo Carcinogenicity Studies in Rats
A common experimental design for assessing the long-term toxicity and carcinogenicity of PCB

118 involves gavage studies in female Harlan Sprague-Dawley rats.[4][5]

Test Substance: 2,3',4,4',5-pentachlorobiphenyl (PCB 118), at least 99% pure.

Vehicle: Corn oil:acetone (99:1).

Administration: Gavage.

Dose Groups: Vehicle control, and various dose levels of PCB 118 (e.g., up to 4,600 µg/kg

body weight).

Duration: Chronic exposure, typically for 14, 31, 53 weeks, or up to 2 years.

Endpoints:

Survival and body weight changes.

Histopathological examination of various organs.

Clinical chemistry, including serum hormone levels (T4, T3, TSH).

Biochemical assays for hepatic enzyme activities (e.g., EROD for CYP1A1, A4H for

CYP1A2, PROD for CYP2B).

Measurement of PCB 118 concentrations in tissues (fat, liver, lung, blood).
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Caption: General Workflow for a Chronic Gavage Study of PCB 118 in Rats.

In Vitro Cell Culture Experiments
In vitro studies using cell lines are crucial for elucidating the molecular mechanisms of PCB 118

toxicity.
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Cell Lines:

Human thyrocytes for studying effects on thyroid function.[10]

Human brain microvascular endothelial cells (hCMEC/D3) for blood-brain barrier studies.

[11]

Adipocytes (3T3-L1) and various cancer cell lines (4T1, A549, HepG2) for metabolic

studies.[2]

Treatment: Cells are exposed to varying concentrations of PCB 118, often in combination

with other agents like LPS.

Methodologies:

Real-time PCR: To assess mRNA expression of target genes (e.g., cytokines, AhR, Nrf-2).

[10]

Western Blot and ELISA: To quantify protein expression and phosphorylation status of key

signaling molecules (e.g., IRF-3, cytokines).[10][11]

Fluorescence Microscopy: Using specific probes to visualize cellular components and

processes, such as lipid droplets.[2]

Flow Cytometry: To quantify changes in cell populations and characteristics.[2]

Conclusion
The body of research on PenCB (PCB 118) clearly establishes it as a significant environmental

toxicant with carcinogenic and endocrine-disrupting properties. Its primary mechanism of action

through the AhR is well-documented, leading to a cascade of downstream effects, including

altered gene expression, cellular proliferation, and metabolic dysregulation. More recent

research has shed light on its role in promoting inflammation, oxidative stress, and insulin

resistance, highlighting its multi-faceted toxicity. The detailed experimental protocols and

quantitative data summarized in this review provide a valuable resource for researchers and

professionals in the fields of toxicology, environmental health, and drug development,
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facilitating further investigation into the adverse health effects of PCB 118 and the development

of potential therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1678578#review-of-literature-on-pencb-pcb-118-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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